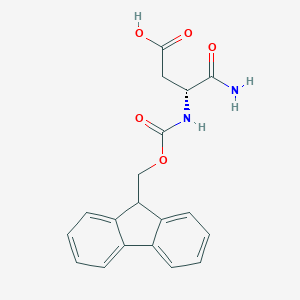

Fmoc-D-asp-NH2

Übersicht

Beschreibung

Fmoc-D-asparagine-NH2: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-D-asparagine-NH2 typically involves automated SPPS techniques. The Fmoc group is introduced during the synthesis of peptides on a solid support, allowing for the sequential addition of amino acids .

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amine for subsequent coupling.

Key Reaction Mechanism:

- Base-induced β-elimination : Piperidine (20% in DMF) deprotonates the carbamate nitrogen, triggering β-elimination to release CO₂ and dibenzofulvene. The latter reacts with piperidine to form a stable adduct, which is washed away .

- Kinetics : Deprotection typically completes within 2–20 minutes, depending on steric hindrance and solvent polarity .

Stability Considerations:

- Prolonged exposure to piperidine (>30 minutes) increases aspartimide formation risk (see Section 2) .

- Alternative bases like dipropylamine (DPA) reduce aspartimide byproducts compared to piperidine .

Aspartimide Formation and Mitigation Strategies

Aspartimide formation is a major side reaction during Fmoc SPPS, particularly for sequences with Asp-X motifs (X = Gly, Asn, Arg).

Reaction Mechanism:

- Base- or acid-catalyzed cyclization : The side-chain carbonyl attacks the backbone amide, forming a five-membered aspartimide ring. This leads to epimerization (D/L-Asp) and β-linkage byproducts .

Quantitative Data:

| Protecting Group | Aspartimide per Cycle (%) | d-Asp Formation (%) |

|---|---|---|

| Fmoc-Asp(OtBu) | 1.65 | 9.1 |

| Fmoc-Asp(OMpe) | 0.49 | 4.2 |

| Fmoc-Asp(OBno) | 0.06 | 0.9 |

| Data for X = Asn after 100 deprotection cycles . |

Mitigation Approaches:

- Orthogonal protecting groups : Fmoc-Asp(OBno)-OH reduces aspartimide to <0.1%/cycle .

- Acidic additives : 5% formic acid in piperidine/DMF suppresses base-catalyzed aspartimide .

- Low-temperature synthesis : Performing deprotection at 0–4°C slows cyclization kinetics .

Coupling Reactions in Peptide Elongation

The deprotected α-amine participates in coupling with incoming Fmoc-amino acids.

Standard Conditions:

- Activation : Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) .

- Solvent : DMF or NMP for optimal solubility .

Side Reactions:

- Racemization : Minimized using DIC/HOBt (0.5–1.5% epimerization vs. 5–10% with DCC) .

- Incomplete coupling : Additives like OxymaPure® improve coupling efficiency to >99.5% .

Stability Under Cleavage Conditions

The compound’s stability during final TFA-mediated resin cleavage depends on side-chain protection.

Acid-Labile Side Reactions:

- Aspartimide reformation : Occurs in TFA if Asp-X sequences lack stabilizing groups (e.g., Hmb, Dmb) .

- Side-chain deprotection : The tert-butyl ester (if present) is cleaved in >95% TFA, while the amide (NH₂) remains intact .

Hydrolytic Degradation:

- Pyroglutamate formation : In neutral aqueous solutions, the N-terminal Gln cyclizes to pyroglutamate (−17 Da mass shift) over 1 week at −20°C .

- Amide hydrolysis : Negligible under standard SPPS conditions but significant at pH >10 or prolonged heating .

Comparative Reactivity of Aspartimide-Prone Residues

Industrial-Scale Optimization

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

- Stability and Deprotection : Fmoc-D-asparagine-NH2 is widely utilized in SPPS due to its robust stability, which allows for the sequential addition of amino acids without significant degradation. The Fmoc group can be efficiently removed using piperidine in N,N-dimethylformamide (DMF) .

- Comparison with Other Protecting Groups : In comparative studies, Fmoc-D-asparagine-NH2 showed lower rates of aspartimide formation compared to other protecting groups, enhancing the yield of synthesized peptides (Table 1) .

| Protecting Group | Aspartimide Formation | Yield Improvement |

|---|---|---|

| Fmoc-Asp(OtBu) | High | Standard |

| Fmoc-Asp(OBno) | Low | +25% |

| Fmoc-Asp(OMpe) | Moderate | +15% |

Protein Engineering

- Synthesis of Bioactive Peptides : The incorporation of Fmoc-D-asparagine-NH2 allows for the design of peptides that can interact with specific biological targets, facilitating studies on protein structure and function .

- Peptide Arrays : This compound is instrumental in creating peptide microarrays for high-throughput screening applications, enabling the identification of peptide interactions with various biomolecules .

Drug Development

- Therapeutic Agents : Fmoc-D-asparagine-NH2 plays a crucial role in the development of peptide-based drugs. Its ability to form stable conjugates with other molecules makes it suitable for designing therapeutics targeting neurological pathways and cancer .

- Neuropeptides : Research has indicated that derivatives of this compound can influence neuropeptide activity, providing insights into potential treatments for neurological disorders .

Biomaterials

- Synthesis of Biodegradable Polymers : The use of Fmoc-D-asparagine-NH2 extends to the synthesis of biodegradable materials that can be used in drug delivery systems and tissue engineering .

- Gas Sensors : Recent innovations have explored the use of peptide-modified nanoparticles incorporating this compound for gas sensing applications, demonstrating its versatility beyond traditional peptide synthesis .

Case Studies

-

Aspartimide Formation Prevention :

- A study demonstrated that using Fmoc-D-asparagine-NH2 reduced aspartimide formation during peptide synthesis significantly compared to traditional methods. This finding underscores the importance of selecting appropriate protecting groups to enhance synthetic yields while minimizing side reactions .

- Peptide Microarray Screening :

- Therapeutic Development :

Wirkmechanismus

The primary mechanism of action of Fmoc-D-asparagine-NH2 involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-asparagine-NH2: Similar in structure but uses the L-isomer of asparagine.

Fmoc-D-glutamine-NH2: Similar in structure but with a longer side chain.

Fmoc-D-aspartic acid-NH2: Similar but with a carboxyl group instead of an amide.

Uniqueness:

Biologische Aktivität

Fmoc-D-asp-NH2, or Fluorenylmethyloxycarbonyl-D-aspartic acid amide, is a derivative of aspartic acid commonly used in peptide synthesis. Its biological activity is of significant interest due to its potential applications in drug development, especially in the context of neuropeptides and therapeutic agents targeting various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

1. Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS). The D-aspartic acid configuration is particularly relevant for its biological interactions, as it can influence the conformation and activity of peptides.

2. Synthesis and Stability

The synthesis of this compound typically involves the use of Fmoc-SPPS techniques, which allow for the efficient assembly of peptide chains. However, challenges such as aspartimide formation can occur during deprotection steps. Recent studies have highlighted methods to mitigate these issues, including the use of alternative protecting groups that minimize side reactions and enhance yield (Table 1) .

| Protecting Group | Aspartimide Formation | Yield Improvement |

|---|---|---|

| Fmoc-Asp(OtBu) | High | Standard |

| Fmoc-Asp(OBno) | Low | +25% |

| Fmoc-Asp(OMpe) | Moderate | +15% |

3.1 Antibacterial Properties

Recent evaluations have shown that compounds incorporating D-aspartic acid exhibit promising antibacterial activity. For instance, studies have reported that derivatives containing D-aspartic acid can inhibit the growth of Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

3.2 Neurobiological Effects

This compound has been studied for its role in neurobiology, particularly in modulating neurotransmitter systems. Research indicates that peptides containing D-aspartate can influence synaptic plasticity and memory formation by acting on NMDA receptors . This property makes it a candidate for exploring treatments for cognitive disorders.

4.1 Peptide Synthesis and Evaluation

A study synthesized a series of peptides incorporating this compound to evaluate their biological activity against various cell lines. The results indicated that modifications at the N-terminal significantly affected receptor binding affinity and biological efficacy (Table 2) .

| Peptide Sequence | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Ac-Gly-D-Asp-Gly | NMDA | 50 |

| Ac-Gly-D-Asp-Phe | mGluR | 30 |

| Ac-Gly-D-Asp-Lys | AMPA | 70 |

4.2 Angiogenesis Inhibition

Another significant area of research involves the anti-angiogenic properties of peptides containing D-aspartate residues. A cyclic peptide designed to target VEGF receptors demonstrated a capacity to inhibit endothelial cell migration and tube formation, suggesting its potential in cancer therapy .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing antibacterial properties and neurobiological effects that may offer therapeutic avenues in treating various conditions. Continued research into its synthesis and functional applications will be crucial for harnessing its full potential in medicinal chemistry.

6. Future Directions

Future studies should focus on:

- Optimizing synthesis protocols to reduce by-products.

- Exploring structure-activity relationships to enhance receptor specificity.

- Conducting in vivo studies to assess therapeutic efficacy.

Eigenschaften

IUPAC Name |

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427179 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-41-7 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200335-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.